
4-Phenyl-6-piperazin-1-ylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-6-piperazin-1-ylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group at the 4-position and a piperazine ring at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Wirkmechanismus
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidines have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein kinase involved in cell cycle regulation
Mode of Action
If it indeed targets protein kinases like cdk2, it might inhibit these enzymes, thereby affecting cell cycle progression . This could lead to the suppression of cell proliferation, which is a common strategy in the development of anti-cancer drugs.
Biochemical Pathways
For instance, inhibition of CDK2 would affect the cell cycle, potentially leading to cell cycle arrest .
Result of Action
If it acts as a protein kinase inhibitor, it could lead to the suppression of cell proliferation, which could be beneficial in the context of diseases characterized by uncontrolled cell growth, such as cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-6-piperazin-1-ylpyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-phenylpyrimidine-6-carboxylic acid with piperazine under suitable conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Phenyl-6-piperazin-1-ylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
Wissenschaftliche Forschungsanwendungen
Neuropharmacological Applications
Adenosine Receptor Antagonism
One significant application of 4-Phenyl-6-piperazin-1-ylpyrimidine derivatives is their role as antagonists of the A2A adenosine receptor (AR). These compounds have shown promise in treating neurodegenerative disorders such as Parkinson's and Alzheimer's diseases. Research indicates that specific derivatives exhibit high binding affinities to the A2A receptor, which is crucial for modulating neuroprotective effects and potentially mitigating symptoms associated with these diseases .
Antidepressant Effects
The compound's structural modifications have led to the development of hybrid molecules that demonstrate both agonistic and antagonistic properties at dopamine receptors, particularly D3. Such compounds have been investigated for their potential antidepressant effects, especially in patients with Parkinson's disease. The combination of neuroprotective and mood-stabilizing properties makes these derivatives valuable in treating complex neurological conditions .
Anticancer Activity
Cytotoxicity Against Cancer Cell Lines
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, certain analogs demonstrated significant antiproliferative activity against various cancer cell lines in the NCI-60 screening, with some compounds achieving growth inhibition (GI) values over 80% at concentrations as low as 10 μM. Notably, one derivative exhibited a GI value of 86.28% against non-small cell lung cancer (NSCLC) cells .
Structure-Activity Relationship (SAR)
The incorporation of piperazine moieties into pyrimidine scaffolds has been systematically studied to understand their impact on anticancer activity. The SAR studies show that modifications at specific positions enhance binding affinity to target proteins involved in cancer progression, leading to improved cytotoxic effects .
Pharmacokinetic Properties
ADME-Tox Profiling
The pharmacokinetic profiles of this compound derivatives have been evaluated for their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties. These studies indicate that several compounds possess favorable drug-like characteristics, suggesting their viability as therapeutic agents in clinical settings .
Data Table: Summary of Research Findings
Compound | Target | Activity | Binding Affinity (Ki) | Cell Line Tested | GI Value (%) |
---|---|---|---|---|---|
4b | A2A AR | Antagonist | 8.6 nM | HOP-92 (NSCLC) | 86.28 |
4a | Kinase | Antiproliferative | Not specified | HCT-116 (Colorectal) | 40.87 |
4h | Kinase | Antiproliferative | Not specified | SK-BR-3 (Breast) | 46.14 |
Case Studies
-
Neuroprotective Effects in Parkinson's Disease
- A study evaluated a series of piperazine-containing compounds for their neuroprotective effects in animal models of Parkinson's disease. The results indicated that these compounds not only improved motor function but also exhibited antioxidant properties that could mitigate oxidative stress associated with the disease .
-
Anticancer Efficacy
- In vitro studies on various cancer cell lines demonstrated that modifications to the piperazine ring significantly influenced cytotoxicity levels. Compounds were tested against a panel of cancer types, revealing promising results that warrant further investigation into their mechanisms of action and potential clinical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a similar structure but with a carboxamide group at the 5-position.
Piperidine Derivatives: Compounds like piperidine and its derivatives, which also feature a nitrogen-containing ring and are widely used in medicinal chemistry.
Uniqueness
4-Phenyl-6-piperazin-1-ylpyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as an acetylcholinesterase inhibitor makes it particularly valuable in the development of treatments for neurodegenerative diseases.
Biologische Aktivität
4-Phenyl-6-piperazin-1-ylpyrimidine is a heterocyclic compound recognized for its potential therapeutic applications, particularly in neuropharmacology. This compound is characterized by a pyrimidine ring substituted with a phenyl group at the 4-position and a piperazine moiety at the 6-position. Its biological activity primarily revolves around its role as an acetylcholinesterase inhibitor, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease.
The chemical structure of this compound can be summarized as follows:
Property | Value |
---|---|
CAS Number | 927988-27-0 |
Molecular Formula | C_{15}H_{18}N_{4} |
Log P (octanol-water partition coefficient) | Indicates moderate lipophilicity |
The primary mechanism of action of this compound involves inhibition of acetylcholinesterase (AChE). By preventing the breakdown of acetylcholine, this compound increases the concentration of acetylcholine in synaptic clefts, thereby enhancing cholinergic neurotransmission. This is particularly beneficial in the context of Alzheimer's disease, where cholinergic deficits are prominent.
Acetylcholinesterase Inhibition
Research indicates that this compound exhibits moderate inhibitory activity against AChE. A study highlighted that structural modifications to this compound can enhance its efficacy as an AChE inhibitor, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .
Antimicrobial Properties
In addition to its neuropharmacological applications, derivatives of this compound have shown potential antimicrobial activity. For instance, related pyrimidine compounds have been evaluated for their antibacterial properties against various strains of bacteria, indicating a broader spectrum of biological activity .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Inhibition Studies : A study conducted on various pyrimidine derivatives demonstrated that modifications at specific positions could significantly enhance AChE inhibition. The findings suggested that certain substitutions led to better pharmacokinetic profiles and stability in biological systems .
- Structural Modifications : Research has shown that altering the piperazine moiety or the phenyl substituent can lead to variations in biological activity. For example, compounds with increased lipophilicity exhibited improved interactions with biological targets, which is crucial for drug efficacy .
- Potential Applications : Beyond neuropharmacology, there is ongoing research into the use of this compound as a scaffold for developing new antimicrobial agents and other therapeutic compounds. Its unique structure allows for versatile modifications that can lead to novel pharmacological profiles .
Eigenschaften
IUPAC Name |
4-phenyl-6-piperazin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-2-4-12(5-3-1)13-10-14(17-11-16-13)18-8-6-15-7-9-18/h1-5,10-11,15H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYYHYROWROJFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.